

Application Notes and Protocols: Titanium Silicide (TiSi₂) for Integrated Circuit Interconnects

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Compound of Interest

Compound Name: *Titanium disilicide*

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Audience: Researchers, scientists, and engineering professionals in microelectronics and materials science.

Abstract: Titanium silicide (TiSi₂) is a critical material in the fabrication of integrated circuits (ICs), primarily used to reduce the parasitic resistance of polysilicon gates and source/drain regions. Its low resistivity, high thermal stability, and compatibility with the self-aligned silicide (salicide) process have made it a cornerstone in semiconductor manufacturing for several technology generations.^{[1][2][3]} These notes provide a comprehensive overview of the properties, formation protocols, and characterization of TiSi₂ thin films for interconnect applications.

Introduction to Titanium Silicide in ICs

As the dimensions of transistors in integrated circuits have scaled down, the resistance of interconnects has become a significant factor limiting device performance.^{[4][5]} Polysilicon, the standard material for transistor gates, has a relatively high resistance, which leads to undesirable RC delays. To mitigate this, a low-resistance material is formed on top of the polysilicon gate and the source/drain regions. Refractory metal silicides, such as TiSi₂, are ideal for this application due to their low resistivity and stability at high processing temperatures.^[6]

The silicide (self-aligned silicide) process is a key technology that enables the formation of these contacts without requiring additional photolithography steps.[7][8] In this process, a thin film of titanium is deposited over a fully formed transistor. Upon heating, the titanium reacts with the exposed silicon of the gate, source, and drain to form TiSi_2 . [9] The unreacted titanium over the insulating oxide regions is then selectively etched away, leaving silicide contacts only where they are needed.[7]

Properties of Titanium Silicide (TiSi_2) Phases

Titanium silicide exists in two primary crystalline phases, which have significantly different electrical properties. The formation of the correct phase is critical for its application in ICs.[1][10]

- **C49- TiSi_2 (Metastable Phase):** This is the first phase to form at lower annealing temperatures, typically between 450°C and 650°C.[1][6] It has a base-centered orthorhombic crystal structure and a relatively high electrical resistivity, making it unsuitable for low-resistance contacts.[11][12]
- **C54- TiSi_2 (Stable Phase):** A second, higher-temperature anneal (typically >650°C) is required to transform the C49 phase into the stable C54 phase.[1][6] This phase has a face-centered orthorhombic structure and a much lower resistivity, which is essential for high-performance interconnects.[11][12] The C49 to C54 transformation is a nucleation-and-growth process.[13]

The process window for forming the C54 phase is critical; temperatures above 900°C can lead to agglomeration of the TiSi_2 film, where it becomes discontinuous and its resistance increases.[1][9]

Data Presentation: Properties of TiSi_2 and Other Silicides

Table 1: Electrical and Physical Properties of TiSi_2 Phases

Property	C49-TiSi ₂	C54-TiSi ₂	Reference(s)
Crystal Structure	Base-Centered Orthorhombic	Face-Centered Orthorhombic	[1][10]
Formation Temperature	450°C - 650°C	> 650°C	[1][6]
Thin Film Resistivity	60 - 70 $\mu\Omega\cdot\text{cm}$	12 - 24 $\mu\Omega\cdot\text{cm}$	[1][11]
Stability	Metastable	Stable	[1]
Silicon Consumption	2.27 nm Si per nm Ti	2.27 nm Si per nm Ti	[1]

| Resulting Silicide Thickness | 2.51 nm Silicide per nm Ti | 2.51 nm Silicide per nm Ti |[1] |

Table 2: Comparison of Silicides for Interconnect Applications

Property	TiSi ₂ (C54)	CoSi ₂	NiSi	Reference(s)
Resistivity	12 - 24 $\mu\Omega\cdot\text{cm}$	10 - 25 $\mu\Omega\cdot\text{cm}$	14 - 20 $\mu\Omega\cdot\text{cm}$	[1]
Thermal Stability on Si	Good (up to ~900°C)	Good	Poor	[1]
Mechanical Stress	(2 - 2.25) x 10 ¹⁰ dyne/cm ²	(8 - 10) x 10 ⁹ dyne/cm ²	Low	[1]
Silicon Consumption	0.904 nm Si / nm Silicide	1.03 nm Si / nm Silicide	0.82 nm Si / nm Silicide	[1]

| Reaction with SiO₂ | ~700°C | > 1000°C | ~600°C |[1] |

Experimental Protocols

Protocol 1: TiSi₂ Formation via Two-Step Salicide Process

This protocol describes a typical two-step rapid thermal annealing (RTA) process for forming self-aligned C54-TiSi₂ contacts on silicon wafers.

Materials and Equipment:

- Silicon wafer with patterned active areas (source/drain/gate) and oxide isolation regions.
- Sputter deposition system (PVD).
- Rapid Thermal Annealing (RTA) system with nitrogen (N₂) ambient control.
- Wet etching bench with selective etch solution (e.g., H₂O₂:NH₄OH:H₂O mixture).
- Deionized (DI) water.

Procedure:

- Substrate Preparation:
 - Perform a standard pre-deposition clean on the silicon wafer to remove any native oxide from the exposed silicon regions. A common method is a dilute hydrofluoric acid (HF) dip followed by a DI water rinse and spin dry.
- Titanium Deposition:
 - Load the wafer into a physical vapor deposition (PVD) or sputter system.
 - Deposit a thin film of titanium, typically 30-40 nm thick, across the entire wafer surface.[\[14\]](#)
- First Anneal (C49 Formation):
 - Transfer the wafer to the RTA system.
 - Perform the first anneal at a relatively low temperature, around 650°C - 750°C, for 20-30 seconds in a nitrogen (N₂) ambient.[\[14\]](#)
 - Note: The nitrogen ambient is crucial as it causes the unreacted titanium over the oxide regions to form a titanium nitride (TiN) layer, which aids in the subsequent selective etch step.[\[9\]](#) This step forms the high-resistivity C49-TiSi₂ phase on the silicon regions.
- Selective Etch:

- Remove the wafer from the RTA system.
- Submerge the wafer in a selective wet etch solution (e.g., a mixture of H_2O_2 , NH_4OH , and H_2O) to remove the TiN and any unreacted titanium from the oxide surfaces.^[14] This etchant does not significantly attack the newly formed TiSi_2 .
- Rinse thoroughly with DI water and dry the wafer.
- Second Anneal (C54 Transformation):
 - Return the wafer to the RTA system.
 - Perform the second, higher-temperature anneal at approximately 800°C - 900°C for 20-30 seconds in a nitrogen (N_2) ambient.^[14]
 - This step provides the thermal energy required to convert the metastable C49- TiSi_2 into the low-resistivity, stable C54- TiSi_2 phase.^[6]

Protocol 2: Characterization of TiSi_2 Thin Films

1. Sheet Resistance Measurement (Four-Point Probe):

- Objective: To determine the average sheet resistance (R_s) of the formed silicide film, which is a key indicator of the successful C49-to-C54 phase transformation.
- Procedure:
 - Use a four-point probe measurement system.
 - Place the probe head gently on the surface of the TiSi_2 film on a test area of the wafer.
 - Apply a known current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
 - The sheet resistance is calculated as $R_s = (V/I) * k$, where k is a geometric correction factor (typically ~ 4.53 for a large film area).

- A successful transformation to C54-TiSi₂ should yield a low sheet resistance (e.g., ~5 ohms/sq for a 30 nm film).[14]

2. Phase Identification (X-Ray Diffraction - XRD):

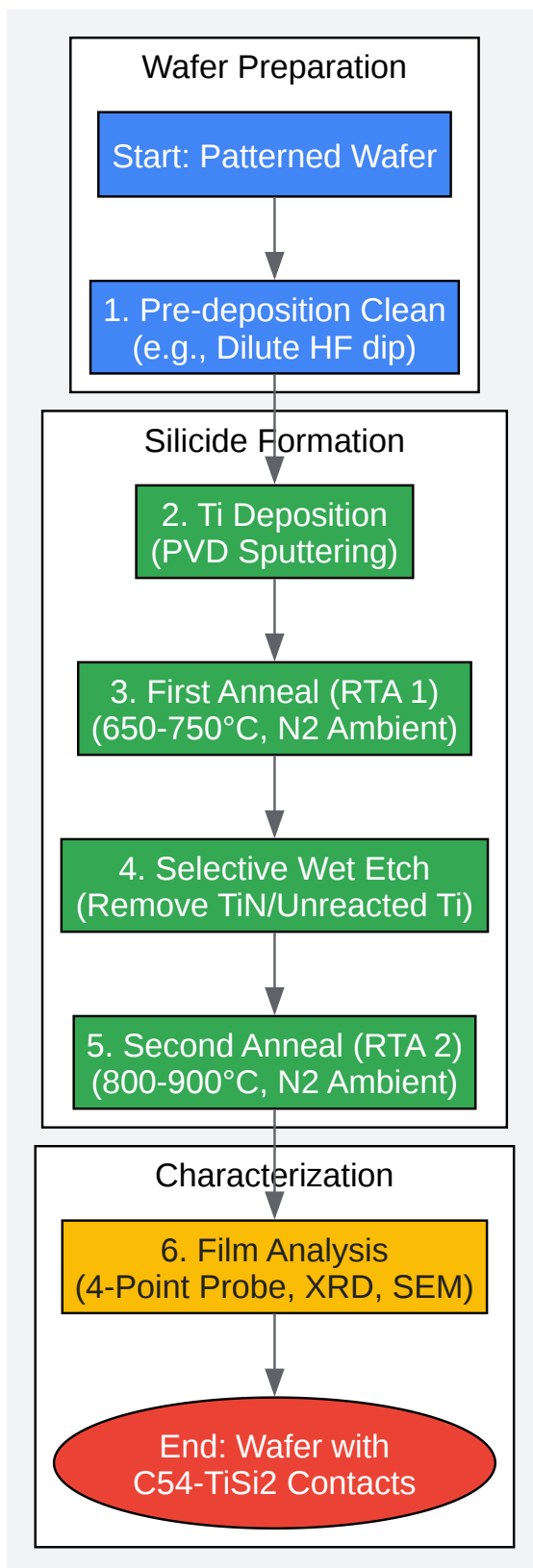
- Objective: To confirm the crystal structure of the formed titanium silicide and verify the presence of the desired C54 phase.
- Procedure:
 - Place the wafer sample in an X-ray diffractometer.
 - Perform a scan over a range of 2θ angles.
 - The resulting diffraction pattern will show peaks corresponding to specific crystal planes.
 - Compare the peak locations to standard powder diffraction files for C49-TiSi₂ and C54-TiSi₂ to identify the phases present in the film.[15][16]

3. Morphological Analysis (SEM/TEM):

- Objective: To visually inspect the surface and interface morphology of the silicide film.
- Procedure:
 - Scanning Electron Microscopy (SEM): Used to examine the top-down surface of the film. It can reveal information about grain size, uniformity, and potential issues like agglomeration or islanding.[15]
 - Transmission Electron Microscopy (TEM): Requires preparing a cross-sectional sample of the film. TEM provides high-resolution imaging of the silicide layer, the silicide-silicon interface, and the film's thickness and grain structure.[15]

Visualizations: Workflows and Logical Relationships

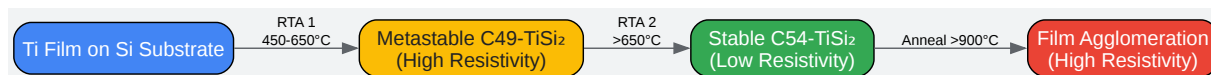
Diagram 1: Experimental Workflow for Silicide Process



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Caption: Workflow diagram of the two-step salicide process for TiSi_2 formation.

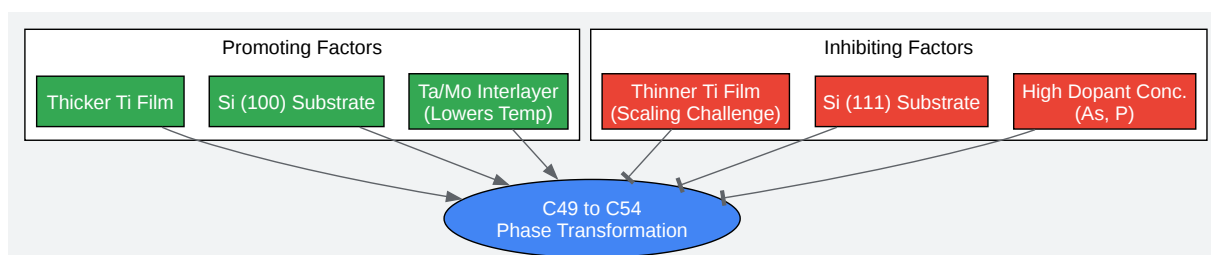
Diagram 2: TiSi₂ Phase Transformation Pathway



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Caption: Temperature-driven phase transformation pathway for titanium silicide.

Diagram 3: Factors Influencing C54-TiSi₂ Formation



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Caption: Key factors that promote or inhibit the C49-to-C54 TiSi₂ phase transformation.

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